N-(5-phenylpyridin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-phenylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUKKQSINSXDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridine Ring Substitution
- 5-Phenyl vs. 5-Cyano Substitution: N-(5-Cyano-6-methylpyridin-2-yl)acetamide (Compound G, ) replaces the phenyl group with a cyano substituent. This electron-withdrawing group may enhance binding interactions in enzymatic targets, as seen in SARS-CoV-2 main protease inhibitors (e.g., 5RGX and 5RGZ, ), which exhibit binding affinities better than −22 kcal/mol .
Acetamide Group Variations
- N-Aryl vs. N-Heteroaryl Substitution: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () demonstrates how aryl groups with electron-withdrawing substituents (e.g., bromo, methoxy) enhance specificity for targets like FPR2 receptors. In contrast, the target compound’s phenylpyridin-2-yl group may favor interactions with hydrophobic enzyme pockets .
Antimicrobial Activity
- Gram-Positive Bacteria : Compounds such as N-(3,5-difluorophenyl)acetamide (Compound 47, ) exhibit potent activity against gram-positive bacteria, likely due to fluorinated aryl groups enhancing membrane penetration. The absence of fluorine in the target compound may limit its efficacy in this context .
- Antifungal Action : N-(6-Chloropyridin-2-yl)acetamide (Compound 50, ) shows antifungal activity, suggesting that halogenation at the pyridine 6-position could be a critical determinant for this activity .
Enzyme Inhibition
- MAO-B and AChE Inhibition : N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide () demonstrates dual inhibition of MAO-B and BChE, attributed to the benzothiazole-piperidine scaffold. The target compound’s phenylpyridin-2-yl group may lack the electron-deficient aromaticity required for similar potency .
- SARS-CoV-2 Protease Binding: Pyridine-containing analogs like 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ, ) bind to viral proteases via H-bond interactions with residues such as ASN142 and GLN187. The target compound’s 5-phenyl group could sterically hinder similar interactions unless optimized .
Crystallographic and Physicochemical Properties
- Crystal Packing: Meta-substituted trichloro-acetamides () exhibit varied crystal systems (e.g., monoclinic vs. orthorhombic) depending on substituent electronic effects.
- Solubility and Stability : N-(4-Hydroxyphenethyl)acetamide (Compound 2, ) incorporates a hydroxyl group, improving aqueous solubility but possibly reducing metabolic stability compared to the hydrophobic phenylpyridin-2-yl moiety .
Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
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